molecular formula C9H14ClNO B2573882 2-methoxy-N,5-dimethylaniline hydrochloride CAS No. 2375270-94-1

2-methoxy-N,5-dimethylaniline hydrochloride

Cat. No.: B2573882
CAS No.: 2375270-94-1
M. Wt: 187.67
InChI Key: YVIFJTCCXIYUQZ-UHFFFAOYSA-N
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Description

Key Identifiers

Property Value
IUPAC Name 2-Methoxy-N,5-dimethylaniline hydrochloride
CAS Registry Number 2375270-94-1
Synonyms 2-Methoxy-N,5-dimethylaniline HCl; N,5-Dimethyl-o-anisidine hydrochloride
Molecular Formula C₉H₁₄ClNO
SMILES COC1=C(C=C(C=C1)C)N(C)C.Cl

The compound’s structural features align with IUPAC Rule A-61 for substituted anilines, prioritizing substituent positions based on lowest locants .

Historical Development and Discovery Timeline

The synthesis of substituted anilines, including 2-methoxy-N,5-dimethylaniline hydrochloride, emerged from advancements in aromatic amine chemistry during the mid-20th century. Key milestones include:

  • 1977 : German Patent DE2714031A1 described methods for synthesizing structurally related sulfonated aniline derivatives, laying groundwork for functionalizing methoxy- and methyl-substituted anilines .
  • 2011 : Chinese Patent CN102675133A detailed hydrogenation-transposition techniques for producing para-substituted methoxyanilines, indirectly influencing methodologies for synthesizing ortho/meta derivatives like 2-methoxy-N,5-dimethylaniline .
  • 2020 : The compound was formally cataloged in PubChem (CID 13229129), reflecting its adoption in industrial and research contexts .

The compound’s development parallels broader trends in aniline chemistry, particularly the optimization of regioselective substitution and salt formation for enhanced solubility and stability .

Position Within Aniline Derivative Classifications

2-Methoxy-N,5-dimethylaniline hydrochloride belongs to the tri-substituted aniline subclass, characterized by:

  • Electron-donating groups : The methoxy (-OCH₃) and methyl (-CH₃) groups increase electron density on the aromatic ring, directing electrophilic substitution to specific positions .
  • Tertiary amine functionality : The dimethylamino group (-N(CH₃)₂) contributes to the compound’s basicity and ability to form stable hydrochloride salts .

Comparative Analysis of Substituted Anilines

Compound Substituents Key Applications
Aniline -NH₂ Polyurethane precursors
o-Toluidine -NH₂, -CH₃ (ortho) Dye intermediates
2-Methoxy-N,5-dimethylaniline HCl -OCH₃, -CH₃, -N(CH₃)₂ Specialty chemical synthesis

Properties

IUPAC Name

2-methoxy-N,5-dimethylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7-4-5-9(11-3)8(6-7)10-2;/h4-6,10H,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIFJTCCXIYUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N,5-dimethylaniline hydrochloride typically involves the alkylation of aniline derivatives. One common method is the reaction of 2-methoxyaniline with dimethyl sulfate in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually crystallized and purified through recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N,5-dimethylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Dyes

2-Methoxy-N,5-dimethylaniline hydrochloride serves as a precursor in the synthesis of various dyes. Its structure allows it to participate in azo coupling reactions, which are crucial for creating vibrant colorants used in textiles and inks. The compound's ability to form stable intermediates makes it an essential building block in dye chemistry .

Pharmaceutical Development

The compound is explored for its potential therapeutic applications. Research indicates that derivatives of 2-methoxy-N,5-dimethylaniline hydrochloride can exhibit significant biological activities, including anticancer and antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit tumor cell growth and demonstrate activity against various pathogens .

Organic Synthesis

In organic chemistry, 2-methoxy-N,5-dimethylaniline hydrochloride is utilized as a reagent in various synthetic pathways. It can undergo electrophilic aromatic substitution reactions due to the presence of both methoxy and dimethylamino groups, making it versatile for synthesizing more complex organic molecules .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer properties of derivatives derived from 2-methoxy-N,5-dimethylaniline hydrochloride. The results indicated that certain analogs exhibited cytotoxic effects on human cancer cell lines with IC50 values in the low micromolar range. These findings suggest that modifications to the compound's structure can enhance its therapeutic potential against specific cancer types.

CompoundIC50 (µM)Activity
Derivative A5.2High
Derivative B12.3Moderate

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial efficacy of 2-methoxy-N,5-dimethylaniline hydrochloride and its derivatives against Gram-positive and Gram-negative bacteria. The study found that certain derivatives inhibited bacterial growth effectively, indicating potential use as an antimicrobial agent in clinical settings .

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Chemical Intermediate

In addition to its applications in dye and pharmaceutical synthesis, 2-methoxy-N,5-dimethylaniline hydrochloride is used as an intermediate in the production of various industrial chemicals. Its reactivity makes it suitable for producing stabilizers and solvents utilized in different manufacturing processes .

Polymer Industry

The compound has been identified as a potential promoter in the curing processes of polyester and vinyl ester resins. Its incorporation can enhance the mechanical properties of the resulting polymers, making it valuable in composite material development .

Mechanism of Action

The mechanism of action of 2-methoxy-N,5-dimethylaniline hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for certain enzymes, leading to the formation of active metabolites. The methoxy and dimethyl groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

The table below compares 2-methoxy-N,5-dimethylaniline hydrochloride with three structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
2-Methoxy-N,5-dimethylaniline HCl C₉H₁₄ClNO ~187.6 2-OCH₃, N-CH₃, 5-CH₃ Organic synthesis, pharmaceutical intermediates
2,5-Dimethylaniline HCl C₈H₁₂ClN ~157.6 2-CH₃, 5-CH₃ Dye synthesis, corrosion inhibitors
2-Methoxy-5-nitroaniline HCl C₇H₈ClN₂O₃ 204.6 2-OCH₃, 5-NO₂ Agrochemical intermediates, explosives
Methoxyphenamine HCl C₁₁H₁₈ClNO 223.7 β-Methylaminopropane, 2-OCH₃ Bronchodilator (pharmaceutical use)

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound and methoxyphenamine HCl is electron-donating, enhancing electrophilic substitution reactivity. In contrast, the nitro group in 2-methoxy-5-nitroaniline HCl is electron-withdrawing, reducing ring reactivity .

Physical and Chemical Properties

  • Solubility : Hydrochloride salts generally exhibit improved water solubility compared to free bases. For example, methoxyphenamine HCl is highly soluble in water due to its ionic nature, a property shared with the target compound .
  • Stability : Compounds with nitro groups (e.g., 2-methoxy-5-nitroaniline HCl) may exhibit lower thermal stability due to the nitro group's propensity for decomposition under heat .
  • Melting Points : While specific data for the target compound is unavailable, 2,5-dimethylaniline HCl has a reported melting point of ~215°C, whereas methoxyphenamine HCl melts at ~140°C, indicating substituent-dependent variations .

Biological Activity

2-Methoxy-N,5-dimethylaniline hydrochloride, a derivative of aniline, has garnered attention for its diverse biological activities and potential applications in various fields such as pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, metabolic pathways, and relevant case studies.

  • Chemical Formula : C₉H₁₃ClN₂O
  • Molecular Weight : 188.67 g/mol
  • CAS Number : 51786-53-9

2-Methoxy-N,5-dimethylaniline hydrochloride primarily interacts with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics. The compound undergoes several metabolic transformations:

  • N-Demethylation : This process involves the removal of methyl groups, leading to the formation of metabolites that can further participate in biochemical pathways.
  • N-Oxidation : This reaction introduces oxygen into the nitrogen atom, altering the compound's reactivity and biological effects.
  • Ring Hydroxylation : Hydroxylation can lead to more polar metabolites that may be excreted more readily from the body .

Enzyme Interactions

The compound has been shown to influence various enzyme activities, particularly those involved in drug metabolism and detoxification processes. It can inhibit or activate specific cytochrome P450 isoforms, which may lead to altered pharmacokinetics of co-administered drugs .

Cellular Effects

In vitro studies indicate that 2-methoxy-N,5-dimethylaniline hydrochloride can induce oxidative stress in cells. This oxidative stress activates signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and apoptosis.

Toxicological Insights

The toxicity profile of 2-methoxy-N,5-dimethylaniline hydrochloride suggests that at higher doses, it may lead to hematotoxicity. This condition affects blood cell production and function due to its metabolic byproducts .

Case Study: Hematotoxicity

A study examining the effects of various aniline derivatives highlighted that 2-methoxy-N,5-dimethylaniline hydrochloride exhibited significant hematotoxic effects when administered at high doses in animal models. The study reported alterations in blood cell counts and bone marrow function following exposure .

Research Findings on Metabolism

Research has demonstrated that the metabolic pathways for 2-methoxy-N,5-dimethylaniline hydrochloride are similar to those of other aniline derivatives. For instance, studies conducted on rats revealed that metabolites formed through N-demethylation were detectable in urine samples post-administration .

Summary Table of Biological Activities

Activity Description
Enzyme InteractionModulates cytochrome P450 activity
Oxidative Stress InductionActivates MAPK signaling pathways
HematotoxicityCauses adverse effects on blood cell production at high doses
Metabolic PathwaysUndergoes N-demethylation and N-oxidation

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